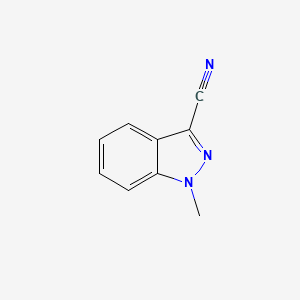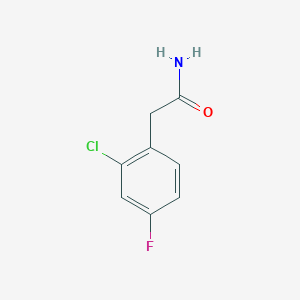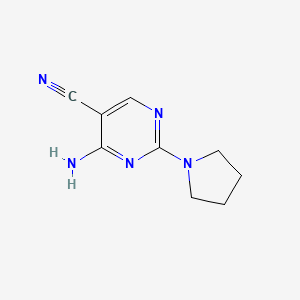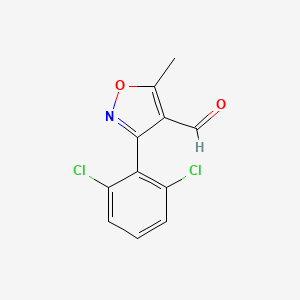
1-メチル-1H-インダゾール-3-カルボニトリル
概要
説明
1-Methyl-1h-indazole-3-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a fused benzene and pyrazole ring system, with a nitrile group at the 3-position and a methyl group at the 1-position.
科学的研究の応用
1-Methyl-1h-indazole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Indazole derivatives, including 1-Methyl-1h-indazole-3-carbonitrile, are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and dyes.
作用機序
Target of Action
It’s known that indazole derivatives have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
Indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm, causing a block in the g0–g1 phase of the cell cycle .
Biochemical Pathways
Indazole-containing compounds are known to interact with various biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
Indazole derivatives are known to bind with high affinity to multiple receptors, which can impact their bioavailability .
Result of Action
Indazole derivatives have been found to exhibit antiproliferative activity, especially against neoplastic cell lines .
Action Environment
The synthesis of indazole derivatives can be influenced by various factors, including the presence of catalysts and solvents .
生化学分析
Biochemical Properties
1-Methyl-1H-indazole-3-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as protein kinases, which are crucial in cell signaling pathways . Additionally, 1-Methyl-1H-indazole-3-carbonitrile can bind to specific proteins, altering their function and leading to various biological effects. The interactions between 1-Methyl-1H-indazole-3-carbonitrile and these biomolecules are primarily driven by its indazole ring, which can form hydrogen bonds and hydrophobic interactions with target molecules .
Cellular Effects
The effects of 1-Methyl-1H-indazole-3-carbonitrile on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 1-Methyl-1H-indazole-3-carbonitrile can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . Additionally, it can affect the expression of genes involved in inflammation, thereby reducing inflammatory responses in cells . The impact of 1-Methyl-1H-indazole-3-carbonitrile on cellular metabolism includes alterations in metabolic flux and changes in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of 1-Methyl-1H-indazole-3-carbonitrile involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors . For example, 1-Methyl-1H-indazole-3-carbonitrile can inhibit the activity of protein kinases by binding to their active sites, preventing substrate phosphorylation and subsequent signal transduction . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to changes in cellular function and contribute to the compound’s biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-1H-indazole-3-carbonitrile can change over time due to its stability and degradation properties . Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects of 1-Methyl-1H-indazole-3-carbonitrile on cellular function can vary depending on the duration of exposure and the specific cell type being studied . In vitro and in vivo studies have demonstrated that prolonged exposure to 1-Methyl-1H-indazole-3-carbonitrile can lead to sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 1-Methyl-1H-indazole-3-carbonitrile in animal models are dose-dependent, with varying outcomes observed at different dosages . At low doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, 1-Methyl-1H-indazole-3-carbonitrile can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain dosage is required to achieve a therapeutic effect, beyond which the risk of adverse effects increases .
Metabolic Pathways
1-Methyl-1H-indazole-3-carbonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can further interact with cellular components . Additionally, 1-Methyl-1H-indazole-3-carbonitrile can affect metabolic flux by altering the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic pathways . These interactions can result in changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1-Methyl-1H-indazole-3-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters . Once inside the cell, 1-Methyl-1H-indazole-3-carbonitrile can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is also influenced by its binding affinity to plasma proteins and its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of 1-Methyl-1H-indazole-3-carbonitrile plays a crucial role in its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . The localization of 1-Methyl-1H-indazole-3-carbonitrile within these compartments can influence its interactions with biomolecules and its overall biological effects . For example, the accumulation of 1-Methyl-1H-indazole-3-carbonitrile in the nucleus can enhance its ability to modulate gene expression by interacting with transcription factors and other nuclear proteins .
準備方法
Synthetic Routes and Reaction Conditions
1-Methyl-1h-indazole-3-carbonitrile can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Fischer indole synthesis is a well-known method for constructing indazole rings. This method typically involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions .
Industrial Production Methods
Industrial production of 1-Methyl-1h-indazole-3-carbonitrile often involves optimized synthetic routes to ensure high yield and purity. These methods may include the use of catalysts and specific reaction conditions to facilitate the cyclization process. The exact industrial methods can vary depending on the desired scale and application of the compound.
化学反応の分析
Types of Reactions
1-Methyl-1h-indazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the nitrile group, leading to the formation of amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing derivatives, while reduction can produce amines.
類似化合物との比較
Similar Compounds
1-Methylindazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
1H-Indole-3-carbaldehyde: Contains an aldehyde group at the 3-position instead of a nitrile group.
1-Methyl-1H-indazole-3-carboxamide: Features a carboxamide group at the 3-position.
Uniqueness
1-Methyl-1h-indazole-3-carbonitrile is unique due to its specific functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-methylindazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-12-9-5-3-2-4-7(9)8(6-10)11-12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPCFXLOLXYNRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20301061 | |
| Record name | 1-methyl-1h-indazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31748-44-4 | |
| Record name | 31748-44-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140857 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-methyl-1h-indazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Pyridine, 4-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]-, 1-oxide](/img/structure/B1596947.png)






![3-[(2-chloroacetyl)amino]propanoic Acid](/img/structure/B1596957.png)
